11-(3,4-dichlorophenyl)-3,4,5,7-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Overview
Description
8-(3,4-Dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine is a complex organic compound featuring a pyridazine ring fused with a dipyrrolo structure
Preparation Methods
The synthesis of 8-(3,4-dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of pyrrole-derived α,β-alkynyl ketones.
Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using Sonogashira cross-coupling.
Pyrazole Formation: The reaction between α,β-alkynyls and hydrazine monohydrate forms pyrazoles.
Cyclization: Gold-catalyzed cyclization of pyrazoles by alkyne groups, followed by cyclization using sodium hydride (NaH).
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and advanced purification techniques.
Chemical Reactions Analysis
8-(3,4-Dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed to remove or modify certain substituents.
Substitution: Halogenation and other substitution reactions can be carried out to replace hydrogen atoms with halogens or other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(3,4-Dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(3,4-dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine involves its interaction with molecular targets through hydrogen bonding, π-π stacking interactions, and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other pyridazine derivatives such as:
Minaprine: A monoamine oxidase inhibitor with antidepressant properties.
Relugolix: A gonadotropin-releasing hormone receptor antagonist used in hormone therapy.
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 used in treating autoimmune diseases.
The uniqueness of 8-(3,4-dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine lies in its specific structural features and the presence of multiple methyl groups and a dichlorophenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
11-(3,4-dichlorophenyl)-3,4,5,7-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3/c1-10-18-11(2)23(4)12(3)19(18)17-8-14(9-24(17)22-10)13-5-6-15(20)16(21)7-13/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPGMOBAVRLTDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN3C=C(C=C3C2=C(N1C)C)C4=CC(=C(C=C4)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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